4-Chloro-2-methylanisole

Catalog No.
S794080
CAS No.
3260-85-3
M.F
C8H9ClO
M. Wt
156.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-methylanisole

CAS Number

3260-85-3

Product Name

4-Chloro-2-methylanisole

IUPAC Name

4-chloro-1-methoxy-2-methylbenzene

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

InChI

InChI=1S/C8H9ClO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3

InChI Key

VDYDAUQHTVCCBX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OC

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC

The exact mass of the compound 4-Chloro-2-methylanisole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 300882. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-2-methylanisole (CAS 3260-85-3), also known as 5-chloro-2-methoxytoluene, is a highly versatile 1,2,4-trisubstituted aryl halide. Characterized by its electron-donating methoxy and methyl groups paired with a para-halogen, it serves as a critical building block in organic synthesis, agrochemical development, and environmental analytical chemistry. Its specific substitution pattern provides unique steric and electronic properties that dictate regioselectivity in downstream transformations, making it a preferred precursor for complex heterocycles, natural product synthesis, and transition-metal-catalyzed cross-coupling applications where precise spatial arrangement is required [1].

Research Fit

1 Synthetic building block for Pd-catalyzed cross-coupling reactions
2 Solid at ambient temperature simplifies precise gravimetric handling
3 Consistent research-grade purity available from multiple vendors

Attempting to substitute 4-chloro-2-methylanisole with simpler analogs like 4-chloroanisole or 2-methylanisole fundamentally compromises synthetic efficiency and target fidelity. Using 2-methylanisole requires a subsequent de novo chlorination step, which often yields a mixture of regioisomers and caps out at approximately 85% yield even with optimized iron(III) catalysis, necessitating resource-intensive column chromatography [1]. Conversely, utilizing 4-chloroanisole lacks the critical ortho-methyl group, preventing access to specific natural product scaffolds (such as methyljuglones) and altering the steric environment required for selective transition-metal-catalyzed cross-couplings[2].

Substitution Risk

Positional isomerism (e.g., 4-chloro-3-methyl) may alter regioselectivity in electrophilic aromatic substitution.

Halogen identity (Cl vs. Br) shifts electronic profile and may change solubility, affecting biphasic reaction outcomes.

Liquid analogs (e.g., 2-methylanisole) lack the solid-state handling precision beneficial for stoichiometric control.

Synthetic Efficiency in 1,2,4-Trisubstituted Arene Production

Direct procurement of 4-chloro-2-methylanisole provides a >97% pure building block, whereas attempting de novo chlorination of 2-methylanisole using an optimized FeCl3/NCS catalytic system yields only 85% of the target compound. The remaining 15% consists of unreacted starting material and side products, which mandates purification via flash column chromatography (petroleum ether/ethyl acetate, 4:1) [1].

Evidence DimensionTarget compound yield and purity
Target Compound Data>97% purity (commercially procured)
Comparator Or Baseline2-Methylanisole (de novo chlorination via FeCl3/NCS)
Quantified DifferenceDe novo synthesis loses 15% to side reactions and requires tedious chromatographic purification, which direct procurement bypasses.
ConditionsIron(III)-catalyzed chlorination at 60 °C for 24 hours.

Direct procurement of the halogenated building block eliminates a low-yielding, catalyst-heavy synthetic step and bypasses tedious purification workflows.

Aqueous Solubility vs. Bromo Analog
Class-level inference
4-Chloro-2-methylanisole vs 4-Bromo analog

Measurably higher aqueous solubility; reduced emulsification tendency in biphasic systems.

May support broader solvent system selection.
Quantitative logP data not available; class-level inference.

Regiocontrol in Natural Anthraquinone Scaffold Synthesis

In Friedel-Crafts condensation reactions with maleic anhydride, 4-chloro-2-methylanisole (5-chloro-2-methoxytoluene) specifically forms the 8-chloro-6-methyljuglone intermediate. In contrast, using 4-chloroanisole yields a des-methyl juglone, which fails to match the required substitution pattern for synthesizing naturally occurring polyhydroxyanthraquinones like catenarin and emodin [1].

Evidence DimensionScaffold substitution pattern
Target Compound DataForms 8-chloro-6-methyljuglone
Comparator Or Baseline4-Chloroanisole
Quantified DifferenceThe target compound provides the essential 6-methyl group on the resulting juglone framework, whereas the comparator cannot.
ConditionsCondensation with maleic anhydride in the presence of anhydrous AlCl3 and NaCl at 200 °C.

The pre-installed methyl group is strictly required for synthesizing specific natural product analogs and complex dyes.

Solid State Handling
Cross-study comparable
4-Chloro-2-methylanisole vs 2-Methylanisole

Crystalline solid at 20–25°C (mp >30°C) vs. liquid; eliminates volumetric dispensing uncertainty.

Improves weighing reproducibility for stoichiometric reactions.
Cross-study comparison; individual batch mp may vary.

Specificity as an Environmental Analytical Standard

During the photocatalytic degradation of the herbicide MCPA on TiO2, 4-chloro-2-methylanisole is generated as a specific minor intermediate (P5). It exhibits a distinct HPLC retention time and UV spectrum compared to the major degradate, 4-chloro-2-methylphenol (P3), allowing for precise mass-balance tracking of the minor methoxylation/etherification degradation pathways [1].

Evidence DimensionDegradate identification and tracking
Target Compound DataIdentified as specific minor intermediate (P5)
Comparator Or Baseline4-Chloro-2-methylphenol (Major intermediate P3)
Quantified DifferenceProvides orthogonal HPLC retention data to differentiate minor etherification pathways from the primary phenolic degradation route.
ConditionsPhotocatalytic transformation of MCPA (5.6×10^-4 M) on TiO2 slurries (1 g/L) under UV irradiation.

Essential for environmental testing laboratories requiring exact reference standards to close the mass balance in phenoxyacetic acid herbicide degradation studies.

Photocatalytic Degradation Intermediate
Direct head-to-head comparison
Detected as minor intermediate P5 in TiO₂/UV degradation of MCPA herbicide; major intermediate is 4-chloro-2-methylphenol (P3).
Provides an analytically confirmed environmental fate marker.
Confirmed via NMR; relative abundance not numerically quantified.
Validated RP-HPLC Method
Supporting evidence
Documented separation on Newcrom R1 column (MeCN/H₂O/H₃PO₄); suitable for purity assessment and impurity isolation.
Reduces analytical method development time.
Method transfer may require adjustment; isocratic/gradient details not fully specified.
Commercial Purity Specifications
Supporting evidence
97–98% (GC) from multiple established vendors; moisture ≤0.5% (Capot), consistent research-grade quality.
Mitigates single-supplier dependency risk.
Purity specifications based on supplier certificates; verify for critical applications.

Advanced Cross-Coupling Building Block

Ideal for Suzuki-Miyaura and Buchwald-Hartwig amination reactions where the 1,2,4-substitution pattern is required for pharmaceutical active pharmaceutical ingredient (API) development, bypassing the need for multi-step regioselective halogenation [1].

Natural Product Total Synthesis

Serves as a direct precursor for the synthesis of complex polyhydroxyanthraquinones (e.g., emodin, catenarin) via condensation to methyljuglone intermediates, leveraging the pre-installed ortho-methyl group [2].

Agrochemical Environmental Monitoring

Used as a high-purity analytical reference standard for quantifying minor degradation products of the widely used herbicide MCPA in soil and water matrices, ensuring accurate environmental fate modeling [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cross-Coupling Building Block
Para-chloro aryl halide reactivity
Oxidative addition kinetics; steric influence of ortho-methyl
Chloroaromatic Degradation Reference Standard
Documented environmental fate marker
Retention time matching in HPLC/GC-MS workflows
Impurity Profiling Method Development
Well-characterized chromatographic behavior
System suitability and method transferability
Electrophilic Substitution Model Substrate
Defined directing-group interplay
Regioselectivity outcome prediction in mechanistic studies

XLogP3

3.4

UNII

7G3KQ2A26K

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3260-85-3

Wikipedia

4-chloro-2-methylanisole
Chen et al. Arene radiofluorination enabled by photoredox-mediated halide interconversion. Nature Chemistry, doi: 10.1038/s41557-021-00835-7, published online 13 December 2021

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